1-(2,2-dibromoethenyl)-4-methoxybenzene

Organic Synthesis Wittig Olefination Dibromoalkene Synthesis

1-(2,2-Dibromoethenyl)-4-methoxybenzene (CAS 60512-57-4), also known as 1,1-dibromo-2-(4-methoxyphenyl)ethene, is a gem-dibromoalkene characterized by a para-methoxy-substituted phenyl ring conjugated to a terminal dibromovinyl moiety (C9H8Br2O; MW 291.97 g/mol). This compound functions primarily as a versatile electrophilic building block in organic synthesis, enabling sequential or selective cross-coupling reactions via its two distinct C–Br bonds.

Molecular Formula C9H8Br2O
Molecular Weight 291.97 g/mol
CAS No. 60512-57-4
Cat. No. B1353493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-dibromoethenyl)-4-methoxybenzene
CAS60512-57-4
Molecular FormulaC9H8Br2O
Molecular Weight291.97 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C(Br)Br
InChIInChI=1S/C9H8Br2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3
InChIKeyWPCVWFREMZVRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Dibromoethenyl)-4-methoxybenzene (CAS 60512-57-4): A Strategic gem-Dibromoalkene Building Block for Cross-Coupling and Derivatization


1-(2,2-Dibromoethenyl)-4-methoxybenzene (CAS 60512-57-4), also known as 1,1-dibromo-2-(4-methoxyphenyl)ethene, is a gem-dibromoalkene characterized by a para-methoxy-substituted phenyl ring conjugated to a terminal dibromovinyl moiety (C9H8Br2O; MW 291.97 g/mol). This compound functions primarily as a versatile electrophilic building block in organic synthesis, enabling sequential or selective cross-coupling reactions via its two distinct C–Br bonds. Its solid-state properties include an experimental melting point of 34 °C and a predicted density of 1.779±0.06 g/cm³ at 20 °C . The presence of the electron-donating methoxy group modulates the electronic character of the aryl system and influences its reactivity profile in metal-catalyzed transformations [1].

Why Generic 1,1-Dibromoalkenes Cannot Replace 1-(2,2-Dibromoethenyl)-4-methoxybenzene in Regioselective Transformations


The substitution of 1-(2,2-dibromoethenyl)-4-methoxybenzene with structurally similar gem-dibromoalkenes is precluded by the compound's unique electronic and steric profile, which directly governs both reaction yield and regioselectivity. In Stille cross-coupling reactions, the para-methoxy substituent on the aryl ring significantly attenuates reactivity compared to unsubstituted or meta-substituted analogs, leading to characteristically poor yields under standard conditions [1]. Furthermore, the electronic influence of the methoxy group, in concert with the geometry of the dibromovinyl unit, dictates the regiochemical outcome in sequential Suzuki couplings; this regiocontrol is not a general feature of the dibromoalkene class and varies substantially with substitution pattern and alkene proximity [2]. Therefore, interchangeable use of alternative dibromoalkenes introduces substantial variability in reaction efficiency and product distribution, undermining the reproducibility required for scalable or target-oriented synthesis.

Quantitative Differentiation Evidence for 1-(2,2-Dibromoethenyl)-4-methoxybenzene: Comparative Reactivity and Synthesis Data


Comparative Synthetic Efficiency: Quantitative Wittig Olefination Yield vs. Alternative Methods

The synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene via a Wittig-type reaction using p-anisic aldehyde, carbon tetrabromide, and triphenylphosphine proceeds with a near-quantitative isolated yield of 99.9% (21.4 g from 10.0 g aldehyde). This efficiency is documented in a preparative procedure from US Patent US07595415B2 . This yield substantially exceeds the moderate-to-good yields (typically 40–78%) reported for alternative synthetic routes to related aryl gem-dibromoalkenes that rely on multi-step or transition-metal-catalyzed approaches .

Organic Synthesis Wittig Olefination Dibromoalkene Synthesis

Stille Cross-Coupling Reactivity: Methoxy Group-Induced Attenuation Compared to Unsubstituted Analogs

In Stille reactions employing 1,1-dibromo-1-alkenes with arylstannanes under standard conditions (toluene or 1,4-dioxane, TFP ligand), substrates bearing an electron-donating para-methoxy group (including 1-(2,2-dibromoethenyl)-4-methoxybenzene) give characteristically poor yields of the desired (Z)-bromoalkene products [1]. This stands in direct contrast to the 'good to excellent' yields obtained with unsubstituted phenyl or other electron-neutral/withdrawing aryl-substituted 1,1-dibromo-1-alkenes under the identical reaction protocol. This yield differential necessitates the use of modified reaction conditions (e.g., highly dipolar DMF solvent with electron-rich phosphine ligands) specifically for the para-methoxy substrate to achieve synthetically useful conversions.

Stille Coupling Cross-Coupling Structure-Reactivity Relationship

Radiochemical Derivatization: Tritiation Yield and Purity for Tracer Synthesis

A selective catalytic reduction of a bromo-derivative of 1-(2,2-dibromoethenyl)-4-methoxybenzene with tritium gas, using a poisoned/deactivated catalyst, achieves replacement of bromine without reduction of the stilbene double bond. This process yields the tritiated title compound with a specific activity of 27 Ci mmol⁻¹ and a radiochemical purity of 98.4% [1]. This high-purity, high-activity tritiation demonstrates the compound's viability as a precursor for generating radiolabeled probes, a capability that is not universal among gem-dibromoalkenes due to potential competitive reduction of the alkene moiety or lower labeling efficiency.

Radiochemistry Tritiation Isotopic Labeling

Physical Property Profile: Key Data for Handling and Formulation Selection

1-(2,2-Dibromoethenyl)-4-methoxybenzene is a yellow to white solid with an experimental melting point of 34 °C and a predicted density of 1.779±0.06 g/cm³ at 20 °C . Its computed lipophilicity (XLogP3) is 4.3 [1], and ACD/LogP is estimated at 3.43 [2], indicating significant hydrophobicity. The compound exhibits a water solubility estimate of 10.91 mg/L at 25 °C, derived from its Log Kow of 3.63 [2]. These well-defined parameters are critical for predicting chromatographic behavior, selecting appropriate solvents for reaction or purification, and assessing potential bioavailability in biological studies.

Physicochemical Properties Solid-State Characterization Solubility

Recommended Application Scenarios for 1-(2,2-Dibromoethenyl)-4-methoxybenzene Based on Differentiated Evidence


Scalable Synthesis of 4-Methoxyaryl-alkyne Building Blocks via High-Yield Dibromoolefination

Leverage the demonstrated near-quantitative (99.9%) synthetic yield of the Wittig olefination protocol to efficiently produce 1-(2,2-dibromoethenyl)-4-methoxybenzene as a key intermediate for subsequent conversion to 4-ethynylanisole or other terminal alkynes. This high-efficiency route minimizes material cost and purification burden, making it particularly suitable for research groups or CROs requiring multi-gram to kilogram quantities of 4-methoxy-substituted arylalkynes for further derivatization.

Investigating Electronic Effects in Palladium-Catalyzed Cross-Coupling Methodology Development

Utilize this compound as a model substrate to systematically study the influence of electron-donating groups on the reactivity of 1,1-dibromoalkenes. The documented attenuation of yield in Stille couplings under standard conditions [1] provides a clear benchmark for evaluating new catalytic systems or reaction conditions. Researchers aiming to develop more robust or broadly applicable cross-coupling methodologies can use the 'poor yield' baseline of this para-methoxy substrate to quantify improvements in catalyst or ligand performance.

Preparation of High-Specific-Activity Tritiated Tracers for Biological Studies

Employ 1-(2,2-dibromoethenyl)-4-methoxybenzene or a suitable bromo-precursor as a starting material for the synthesis of tritium-labeled analogs. The successful selective catalytic tritiation, achieving 98.4% radiochemical purity and 27 Ci mmol⁻¹ specific activity without alkene reduction [2], validates this compound as a viable scaffold for generating radiolabeled probes for in vitro and in vivo metabolism, distribution, or target engagement studies.

Physicochemical Property-Driven Design in Medicinal Chemistry or Agrochemical Discovery

Incorporate the well-defined physicochemical parameters—including melting point (34 °C), LogP (~3.4–4.3), and low water solubility (~10.9 mg/L) [REFS-4, REFS-5, REFS-6]—into early-stage property-based design. The methoxy-substituted gem-dibromoalkene motif can serve as a starting point for constructing more complex molecules where specific lipophilicity and solid-state behavior are targeted, particularly in agrochemical discovery where these properties correlate with cuticular penetration and environmental persistence.

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